molecular formula C17H22FN3O4S B6557545 1-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione CAS No. 1040674-63-2

1-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione

Cat. No.: B6557545
CAS No.: 1040674-63-2
M. Wt: 383.4 g/mol
InChI Key: VANKDNRWJXYUAK-UHFFFAOYSA-N
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Description

The compound “1-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound , has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a piperazine ring and a fluorophenyl group. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain inhibitory effects .

Properties

IUPAC Name

1-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O4S/c18-14-4-1-2-5-15(14)19-8-10-20(11-9-19)26(24,25)13-12-21-16(22)6-3-7-17(21)23/h1-2,4-5H,3,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANKDNRWJXYUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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